molecular formula C23H20N2O2S B11281244 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B11281244
M. Wt: 388.5 g/mol
InChI Key: DUYLLMHAYXWTIN-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that combines a benzothiazole moiety with a phenyl group and a dimethylphenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The phenyl group is then introduced via a coupling reaction, such as a Suzuki or Heck reaction. The final step involves the acylation of the phenyl group with 2-(2,4-dimethylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known to interact with various biological targets, potentially leading to effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Phenoxyacetamides: Compounds such as 2-phenoxyacetamide and 2-(4-chlorophenoxy)acetamide have similar acetamide groups.

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to the combination of the benzothiazole moiety with a phenyl group and a dimethylphenoxyacetamide group. This unique structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O2S/c1-15-11-12-20(16(2)13-15)27-14-22(26)24-18-8-4-3-7-17(18)23-25-19-9-5-6-10-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

DUYLLMHAYXWTIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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